REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([C:11]([OH:13])=O)[NH:2]1.[O-:14][C:15]#[N:16].[K+].Cl>C(O)(=O)C.O>[C:11]1(=[O:13])[CH:3]2[N:2]([CH2:1][C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4]2)[C:15](=[O:14])[NH:16]1 |f:1.2|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C1NC(CC2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
potassium cyanate
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated on a steam bath at 90°-95° for 90 min
|
Duration
|
90 min
|
Type
|
DISSOLUTION
|
Details
|
all solids dissolved
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 hr
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The solution was filtered while hot through a coarse sintered glass funnel
|
Type
|
CUSTOM
|
Details
|
to remove mechanical impurities
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 1400 ml alcohol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(NC(N2CC=3C=CC=CC3CC21)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |